molecular formula C27H29N3O3S2 B2728629 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 393573-07-4

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2728629
CAS No.: 393573-07-4
M. Wt: 507.67
InChI Key: TYCARPCPGFONAD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a heterocyclic scaffold widely explored in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets like kinases and enzymes . The molecule features:

  • Thieno[3,2-d]pyrimidin-4-one core: Provides a planar, aromatic system for π-π stacking and hydrogen bonding.
  • Sulfanyl-linked 4-benzylpiperidin-1-ylacetamide moiety at position 2: The benzylpiperidine group contributes to lipophilicity and may improve blood-brain barrier penetration, while the sulfanyl bridge enhances metabolic stability compared to ether or amine linkages .

Synthetic routes for analogous compounds (e.g., via cyclization with formamide or thiol substitution) suggest moderate yields (55–65%) under optimized conditions .

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O3S2/c1-33-23-10-6-5-9-22(23)30-26(32)25-21(13-16-34-25)28-27(30)35-18-24(31)29-14-11-20(12-15-29)17-19-7-3-2-4-8-19/h2-10,20H,11-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCARPCPGFONAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-benzylpiperidine with an appropriate acylating agent to form the corresponding acyl derivative. This intermediate is then subjected to further reactions, including thiolation and cyclization, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various signaling pathways, leading to the desired therapeutic effects. For example, the compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and neuronal activity .

Biological Activity

The compound 2-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3-(2-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that has gained attention due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • A thieno[3,2-d]pyrimidin-4-one core.
  • A sulfanyl group which enhances its reactivity.
  • A benzylpiperidine moiety known for improving biological activity.

The molecular formula of the compound is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, and it exhibits properties that suggest significant interaction with biological targets.

1. Inhibition of Cancer Cell Proliferation

Preliminary studies indicate that compounds similar to this one exhibit significant inhibitory effects on cancer cell lines. The compound may act as a tankyrase inhibitor , which is crucial in regulating cellular processes such as proliferation and apoptosis. Tankyrase plays a role in the Wnt signaling pathway, and its inhibition can lead to reduced tumor growth .

2. Enzyme Inhibition

The presence of the sulfanyl group suggests potential interactions with various enzymes. For instance, compounds with similar structures have been noted for their ability to inhibit:

  • Acetylcholinesterase (AChE) : Important for neurodegenerative diseases.
  • Urease : Relevant in treating infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with specific structural features:

Structural FeatureBiological Activity
Sulfanyl groupEnhances reactivity and potential enzyme interactions
Benzylpiperidine moietyImproves binding affinity to target proteins
Thieno[3,2-d]pyrimidin coreImparts anti-cancer properties

Case Study 1: Cancer Cell Line Inhibition

A study investigated the effects of various thieno[3,2-d]pyrimidin derivatives on cancer cell lines. The results indicated that compounds similar to This compound significantly inhibited cell growth in multiple lines. The mechanism was primarily attributed to the inhibition of tankyrase activity .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of piperidine derivatives. The synthesized compounds demonstrated potent inhibitory activity against urease and AChE. The structural modifications were crucial for enhancing their binding affinity and selectivity towards these enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives vary in substituents at positions 2 and 3, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thieno[3,2-d]pyrimidin-4-one Derivatives

Compound Name / ID Substituent at Position 2 Substituent at Position 3 Molecular Weight (g/mol) Key Properties/Biological Notes References
Target Compound 2-(4-Benzylpiperidin-1-yl)-2-oxoethylsulfanyl 2-Methoxyphenyl ~495.6* High lipophilicity (LogP ~3.8); potential CNS activity
2-[(4-Chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one 4-Chlorobenzylsulfanyl 2-Methoxyphenyl 441.94 Enhanced metabolic stability; halogen improves binding affinity
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one 4-Fluorophenyl-2-oxoethylsulfanyl Ethyl, 5,6-dimethyl 416.50 Fluorine increases bioavailability; methyl groups reduce solubility
3-(2-Methoxyethyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one (C280-1185) Piperidin-1-yl-2-oxoethylsulfanyl 2-Methoxyethyl 393.49 Improved aqueous solubility due to methoxyethyl group
3-(4-Bromophenyl)-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-thieno[3,2-d]pyrimidin-4-one 2-Ethylpiperidin-1-yl-2-oxoethylsulfanyl 4-Bromophenyl 494.47 Bromine enhances electrophilicity; higher molecular weight

*Calculated based on structural analogs.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s 4-benzylpiperidine group increases lipophilicity (vs. Halogenated analogs (e.g., 4-chloro or 4-bromo) exhibit stronger binding to hydrophobic targets due to halogen bonding .

Bioactivity Trends: 2-Methoxyphenyl at position 3 is conserved in the target and ZINC2719849 , suggesting its role in stabilizing aromatic interactions.

Synthetic Feasibility: Yields for thieno[3,2-d]pyrimidin-4-one derivatives range from 55% (e.g., 10c in ) to 95% (10e), with electron-withdrawing groups (e.g., nitro) improving reaction efficiency . The target compound’s synthesis likely follows similar protocols but may require optimized purification steps for the bulky benzylpiperidine group.

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